4-Bromo-8-chloroquinoline chemical properties
4-Bromo-8-chloroquinoline chemical properties
An In-depth Technical Guide to 4-Bromo-8-chloroquinoline: Properties, Synthesis, and Applications
Introduction
4-Bromo-8-chloroquinoline is a di-halogenated heterocyclic compound belonging to the quinoline family. Quinoline scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in numerous bioactive compounds and functional materials.[1][2] The specific substitution pattern of 4-Bromo-8-chloroquinoline, featuring a bromine atom on the benzenoid ring and a chlorine atom on the pyridinoid ring, imparts distinct chemical reactivity at each position. This makes it a highly versatile and valuable building block for the synthesis of more complex molecular architectures, particularly in the development of novel therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Bromo-8-chloroquinoline, intended for researchers, scientists, and drug development professionals.
Molecular Structure and Identification
The foundational step in utilizing any chemical compound is a thorough understanding of its structure and identifiers. 4-Bromo-8-chloroquinoline consists of a fused benzene and pyridine ring system, with a bromine atom at position 8 and a chlorine atom at position 4.
Caption: Structure of 4-Bromo-8-chloroquinoline with IUPAC numbering.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 927800-40-6 | [3] |
| Molecular Formula | C₉H₅BrClN | [3] |
| Molecular Weight | 242.50 g/mol | [3] |
| IUPAC Name | 4-Bromo-8-chloroquinoline | [5] |
| InChI | 1S/C9H5BrClN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | [5] |
| InChIKey | IDHOUYADRURUHC-UHFFFAOYSA-N | [5] |
| SMILES | C1=CC2=C(C=CN=C2C(=C1)Cl)Br |[5] |
Physicochemical Properties
The physical and chemical properties of 4-Bromo-8-chloroquinoline are essential for its handling, storage, and application in synthetic chemistry. The compound is typically a yellow or off-white solid at room temperature.[3]
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid | [3] |
| Boiling Point | 331.3 ± 22.0 °C (Predicted) | [3] |
| Density | 1.673 g/cm³ (Predicted) | [3] |
| pKa | 0.72 ± 0.30 (Predicted) | [3] |
| XLogP3 | 3.7 | [6] |
| Storage Temperature | 2-8°C |[3] |
Synthesis and Spectroscopic Characterization
The synthesis of 4-Bromo-8-chloroquinoline, while not explicitly detailed in the provided literature, can be logically devised from established methods for preparing substituted quinolines, such as the Gould-Jacobs reaction, followed by sequential halogenation.[7]
Proposed Synthetic Pathway
A plausible synthetic route involves three main stages: formation of the quinoline core, chlorination at the 4-position, and finally, bromination at the 8-position. The regioselectivity of the final bromination step is governed by the directing effects of the existing chloro-substituent and the quinoline nitrogen.
Caption: Conceptual workflow for the synthesis of 4-Bromo-8-chloroquinoline.
Spectroscopic Data
Table 3: Predicted Spectroscopic Data
| Data Type | Predicted Values / Key Features | Source(s) |
|---|---|---|
| ¹H NMR | Aromatic protons expected in the range of 7.0-9.0 ppm, showing characteristic coupling patterns of a substituted quinoline. | [8][9] |
| ¹³C NMR | Aromatic carbons expected in the range of 110-155 ppm. Carbons attached to halogens (C4, C8) and nitrogen (C2, C9) will show distinct shifts. | [8][9] |
| Mass Spectrometry | Expected [M]+ peak at m/z ~241/243/245 due to bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes. |[5][10] |
Chemical Reactivity and Synthetic Utility
The primary value of 4-Bromo-8-chloroquinoline in synthetic chemistry lies in the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization of the quinoline core.[11][12]
-
C4-Chloro Group: The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer complex intermediate. This position readily reacts with nucleophiles such as amines, alcohols, and thiols.[11][12]
-
C8-Bromo Group: The bromine atom at the 8-position is less activated for SNAr but is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[11] This allows for the formation of carbon-carbon or carbon-heteroatom bonds.
This orthogonal reactivity enables the strategic construction of complex molecules, making it a valuable intermediate in drug discovery programs.[3][4]
Caption: Differential reactivity of the C4 and C8 positions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a generalized protocol for the functionalization of the C8-bromo position, based on established methodologies for similar substrates.[12]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-8-chloroquinoline (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water.
-
Reaction Execution: Heat the mixture to the required temperature (typically 80-110 °C) and stir for the necessary time (2-24 hours), monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 8-aryl-4-chloroquinoline product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry.[13] Halogenated quinolines like 4-Bromo-8-chloroquinoline are particularly important as intermediates for synthesizing compounds with potential therapeutic activities, including anticancer and antimicrobial properties.[2][4][11] The ability to selectively introduce different functional groups at the C4 and C8 positions allows for the generation of diverse chemical libraries to screen for biological activity against various targets, such as protein kinases or microbial enzymes.[4][14]
Safety and Handling
4-Bromo-8-chloroquinoline is classified as a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.
Table 4: GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [6] |
| Serious Eye Damage | H318 | Causes serious eye damage |[6] |
Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-resistant gloves. Inspect gloves prior to use.[15]
-
Eye Protection: Use chemical safety goggles and/or a face shield.[16]
-
Skin and Body Protection: Wear a laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[16]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[17]
-
Avoid inhalation of dust.[18]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[3][16]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]
Conclusion
4-Bromo-8-chloroquinoline is a strategically important synthetic intermediate characterized by its di-halogenated quinoline core. Its key feature is the orthogonal reactivity of the C4-chloro and C8-bromo positions, which enables selective functionalization through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, respectively. This versatility makes it an invaluable building block for medicinal chemists and researchers in the development of novel compounds with therapeutic potential. Proper handling and adherence to safety protocols are essential when working with this compound.
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Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. (n.d.). Retrieved January 8, 2026, from [Link]
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